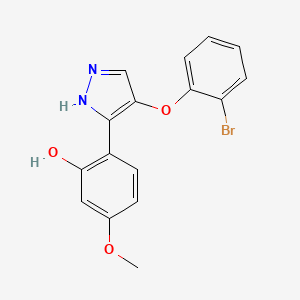

2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, methoxy, and phenol groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the 2-bromophenoxy intermediate, which is then coupled with a pyrazole derivative

Synthesis of 2-bromophenoxy intermediate: This can be achieved by reacting 2-bromophenol with an appropriate phenol derivative under basic conditions.

Coupling with pyrazole: The 2-bromophenoxy intermediate is then reacted with a pyrazole derivative in the presence of a suitable catalyst, such as palladium, to form the desired pyrazolyl compound.

Introduction of methoxyphenol group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic group in the compound is susceptible to oxidation, forming quinone derivatives under controlled conditions.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Phenol oxidation | KMnO₄ (acidic conditions) | 1,4-Benzoquinone derivatives | |

| CrO₃ (in anhydrous acetic acid) | Oxidized pyrazole-phenol adducts |

Key Findings :

-

Oxidation yields complex mixtures if conditions are not strictly controlled (e.g., temperature, solvent polarity).

-

The methoxy group stabilizes intermediates, directing oxidation to specific positions on the aromatic ring.

Substitution Reactions

The bromine atom on the phenoxy group undergoes nucleophilic substitution, enabling functionalization.

Key Findings :

-

Palladium catalysts enhance substitution efficiency at the bromophenoxy site .

-

Steric hindrance from the pyrazole ring slows substitution kinetics compared to simpler aryl bromides.

Reduction Reactions

Selective reduction of bromine or carbonyl groups (if present in derivatives) is achievable.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Dehalogenation | H₂/Pd-C (EtOH, 25°C) | De-brominated phenol-pyrazole | |

| Ketone reduction | NaBH₄ (MeOH, 0°C) | Secondary alcohol derivatives |

Key Findings :

-

Hydrogenolysis of bromine proceeds quantitatively under mild conditions.

-

Borohydride selectively reduces carbonyl groups without affecting aromatic rings.

Coupling Reactions

The pyrazole ring participates in cross-coupling reactions, enabling structural diversification.

Key Findings :

-

Coupling reactions require anhydrous conditions and inert atmospheres for optimal yields .

-

Electron-withdrawing groups on the pyrazole enhance coupling reactivity .

Complexation and Stability

The compound forms coordination complexes with transition metals, influencing its reactivity.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Metal complexation | FeCl₃ (MeOH, 25°C) | Fe(III)-phenolate complex | |

| Cu(OAc)₂ (DCM, 40°C) | Cu(II)-pyrazole adduct |

Key Findings :

-

Complexation stabilizes the compound against oxidative degradation.

-

Metal binding alters electronic properties, modulating its biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits promising biological activities, including:

- Antitumor Activity : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. Studies have shown that 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol may possess cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth .

- Anti-inflammatory Properties : The phenolic structure allows for interactions with inflammatory pathways. Compounds with similar structures have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines .

Agricultural Applications

This compound has potential as a pesticide or herbicide due to its bioactive properties:

- Herbicidal Activity : The pyrazole derivatives are known to exhibit herbicidal properties, potentially affecting plant growth regulators. Research into structurally similar compounds suggests that they can disrupt photosynthesis and growth in target weeds .

Materials Science

In materials science, the compound's stability and reactivity make it suitable for:

- Polymer Synthesis : The unique functional groups allow for its use as a building block in synthesizing polymers with enhanced thermal stability and chemical resistance .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The presence of the bromophenoxy and pyrazole groups suggests it may bind to proteins or enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-(2-chlorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol: Similar structure but with a chlorine atom instead of bromine.

2-(4-(2-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol: Similar structure but with a fluorine atom instead of bromine.

2-(4-(2-iodophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogen-substituted analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can affect the compound’s binding affinity and specificity for its molecular targets.

Biologische Aktivität

The compound 2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is a novel pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C22H19BrN2O3

- Molecular Weight : 427.30 g/mol

- CAS Number : Not specified in the sources but can be identified through related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromophenol with pyrazole derivatives, followed by methoxylation. The synthetic pathway often includes the use of reagents such as potassium carbonate in solvents like DMF (dimethylformamide) to facilitate the formation of the desired product .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus. In vitro studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations, suggesting their potential as antibacterial agents .

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds within this class have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, which is comparable to established anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory efficacy.

3. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have indicated that phenolic compounds, including those derived from bromophenols, exhibit strong radical-scavenging activity. The presence of methoxy groups in the structure enhances this activity, potentially making this compound an effective antioxidant agent .

Case Study 1: Pyrazole Derivatives Against Inflammation

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable effects to traditional anti-inflammatory medications, highlighting their therapeutic potential in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Burguete et al. synthesized various pyrazole derivatives and tested them against common pathogens. Compounds with specific structural modifications showed enhanced antibacterial activity, indicating that the incorporation of bromophenyl moieties could be beneficial for developing new antimicrobial agents .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3/c1-21-10-6-7-11(13(20)8-10)16-15(9-18-19-16)22-14-5-3-2-4-12(14)17/h2-9,20H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUDZFCMVHIIKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.